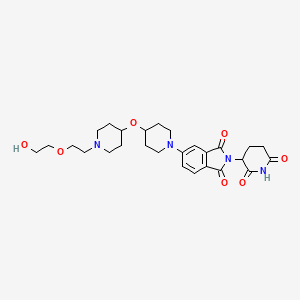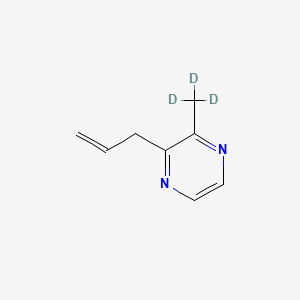
2-Allyl-3-methylpyrazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-3-methylpyrazine-d3 is a deuterated labeled compound of 2-Allyl-3-methylpyrazine. It is a stable isotope used primarily in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-methylpyrazine-d3 involves the incorporation of deuterium into the 2-Allyl-3-methylpyrazine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the benzylic position
Scientific Research Applications
2-Allyl-3-methylpyrazine-d3 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Allyl-3-methylpyrazine-d3 involves its incorporation into chemical and biological systems as a tracer. The deuterium labeling allows for the precise tracking of the compound through various pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-3-methylpyrazine: The non-deuterated form of the compound.
2-Allyl-3-ethylpyrazine: A similar compound with an ethyl group instead of a methyl group.
2-Allyl-3-propylpyrazine: A similar compound with a propyl group instead of a methyl group.
Uniqueness
2-Allyl-3-methylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracer studies. The deuterium atoms allow for the precise tracking and quantification of the compound, making it valuable in various research applications .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
2-prop-2-enyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3/i2D3 |
InChI Key |
AQCVFCFCPBWGSY-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CN=C1CC=C |
Canonical SMILES |
CC1=NC=CN=C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
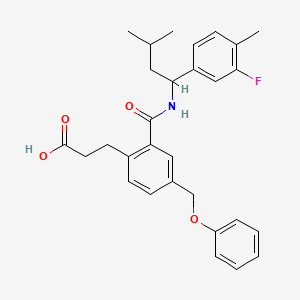
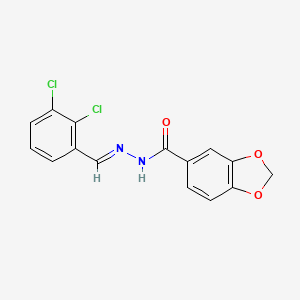
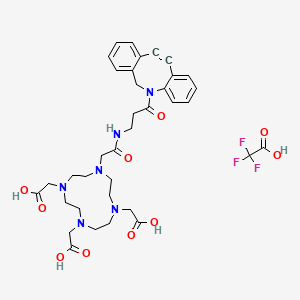
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
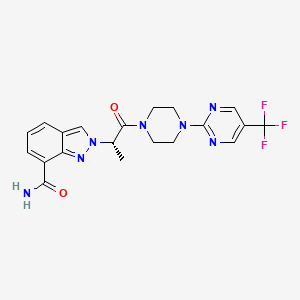
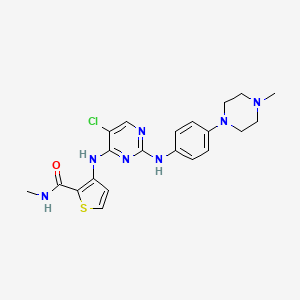
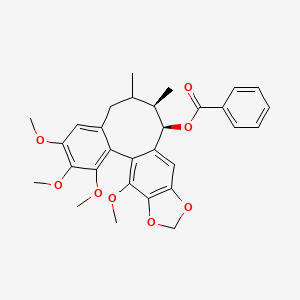
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)
